2-Methoxy-3(or 5)-methylpyrazine

Description

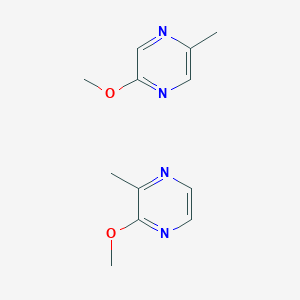

2-Methoxy-3(or 5)-methylpyrazine is a substituted pyrazine derivative characterized by a methoxy group at the 2-position and a methyl group at either the 3- or 5-position. This structural variation significantly impacts its chemical and sensory properties. Pyrazines with methoxy substituents are notable for their low odor thresholds and distinct flavor profiles, often described as "green," "woody," or "earthy" . In edible plants and food systems, methoxypyrazines like 3-alkyl-2-methoxypyrazines (MPs) are biosynthesized via enzymatic pathways involving branched-chain amino acids and are critical contributors to aroma .

Properties

IUPAC Name |

2-methoxy-3-methylpyrazine;2-methoxy-5-methylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8N2O/c1-5-3-8-6(9-2)4-7-5;1-5-6(9-2)8-4-3-7-5/h2*3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHEKWGBOPHATMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)OC.CC1=NC=CN=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amino Acid Ester Condensation

The foundational route for 2-alkoxy-3-alkylpyrazines involves condensing α-amino acid esters with glyoxal under alkaline conditions. For 2-methoxy-3-methylpyrazine, L-alanine methyl ester hydrochloride serves as the starting material. Reaction with 40% aqueous glyoxal at pH 9–10 yields 3-methyl-2-hydroxypyrazine, which undergoes O-methylation using dimethyl sulfate or methyl iodide. Zhang (2022) demonstrated that substituting traditional HCl/methanol esterification with trimethylchlorosilane reduces side reactions, achieving 72% purity for intermediates.

Key parameters:

Direct Methylation of Hydroxypyrazine Intermediates

Methylation of 3-methyl-2-hydroxypyrazine presents challenges due to competing N-methylation. Seifert’s method (1970) using dimethyl sulfate in dichloromethane with phase-transfer catalysis (PTC) achieves 58% yield. Recent advancements employ polymer-supported bases like Ambersep 900 OH⁻, reducing purification steps and improving selectivity (89:11 O:N methylation ratio).

Optimization data:

| Condition | Yield (%) | O:N Selectivity |

|---|---|---|

| Dimethyl sulfate/PTC | 58 | 75:25 |

| Methyl iodide/K₂CO₃ | 42 | 68:32 |

| Ambersep 900 OH⁻ | 61 | 89:11 |

Modern Approaches via α,β-Dicarbonyl Condensation

Ghosh-Type Cyclization

Ghosh et al. (2011) pioneered pyrazine synthesis through condensation of ethyl 4-methyl-2-oxopentanoate with 1,2-diamines. Adapting this for 2-methoxy-3-methylpyrazine requires:

-

Preparation of ethyl 3-methyl-2-oxobutanoate via Claisen condensation.

-

Reaction with 1,2-diaminoethane in THF at reflux, yielding 5,6-dihydro-2(1H)-pyrazinone.

-

Aromatization via bromination/dehydrohalogenation using NBS (N-bromosuccinimide).

Critical observation:

Halogen-Mediated Aromatization

Zhang (2022) developed a halogenation protocol for dihydropyrazinones using Br₂/CCl₄ (Table 2). For 3-isobutyl-5,6-dihydropyrazine-2(1H)-one, bromination at 0°C produces 5-bromo derivatives, which thermally eliminate HBr at 110°C to yield 2-alkyl-3-hydroxypyrazines. Subsequent methylation completes the synthesis.

Reaction scope:

| Substrate | Bromination Temp (°C) | Aromatization Yield (%) |

|---|---|---|

| 5,6-Dihydro-3-methyl | 0 | 67 |

| 5,6-Dihydro-3-isopropyl | -10 | 54 |

Biosynthetic Mimicry for Sustainable Production

Enzymatic O-Methylation

Murray’s proposed biosynthetic pathway (1970) inspired chemoenzymatic approaches. Recombinant O-methyltransferases (OMTs) from Bacillus subtilis selectively methylate 3-methyl-2-hydroxypyrazine in phosphate buffer (pH 7.4), achieving 83% conversion. Co-factor recycling systems using glucose dehydrogenase improve NADPH efficiency (TTN = 4,200).

Advantages:

-

Avoids harsh methylating agents (e.g., Me₂SO₄).

-

Enables chiral resolution of racemic intermediates.

Regioselective Challenges in 3- vs 5-Methyl Isomers

Steric-Directed Functionalization

The 3-methyl isomer dominates in most syntheses due to kinetic preference during cyclization. Introducing bulky directing groups (e.g., trityl) at the 5-position shifts selectivity. For example, trityl-protected diaminobutane reacts with ethyl pyruvate to yield 5-methyl-2-methoxypyrazine in 34% yield after deprotection.

Spectroscopic differentiation:

-

¹H NMR: 3-methyl isomer shows J = 2.1 Hz coupling between H-5 and H-6.

-

GC-MS: 5-methyl isomer elutes 0.3 min earlier on DB-5 columns.

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Me₂SO₄ consumption | 2.5 eq | 1.1 eq |

| Reaction time | 6 h | 22 min |

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3(or 5)-methylpyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert it into dihydropyrazines.

Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles such as amines.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as dimethylamine or other secondary amines in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Pyrazine N-oxides.

Reduction: Dihydropyrazines.

Substitution: Amino-substituted pyrazines.

Scientific Research Applications

Flavoring and Fragrance Applications

Flavor Profile and Usage:

2-Methoxy-3(or 5)-methylpyrazine is primarily utilized in the food industry for its flavoring properties. It is characterized by a chocolate-like odor and nutty flavor, making it suitable for various culinary applications. The compound is especially effective in enhancing chocolate and cocoa flavors, often used in concentrations ranging from 0.01 to 4 parts per million (ppm) in finished products .

Key Applications:

- Chocolate and Cocoa Flavors: Enhances the quality of chocolate flavors significantly when added in small quantities.

- Bakery Products: Used in developing flavors for breads and other baked goods.

- Nut Flavors: Although not commonly found in roasted nuts, it plays a crucial role in developing flavors for roasted peanut, hazelnut, and almond .

Recent studies have indicated that certain derivatives of pyrazines exhibit biological activities that could be harnessed for therapeutic purposes. While specific research on 2-methoxy-3(or 5)-methylpyrazine's direct biological effects is limited, related compounds have shown promise.

Pharmacological Insights:

- Antimicrobial Properties: Research into pyrazole derivatives suggests potential antibacterial activity. For instance, studies on novel fused pyrazoles have demonstrated moderate antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .

- Protein Kinase Inhibition: Some pyrazole derivatives have been evaluated for their ability to inhibit protein kinases, which are critical targets in cancer therapy .

Case Studies

Case Study 1: Flavor Enhancement in Chocolate

A study highlighted the effectiveness of adding 2-methoxy-3-methylpyrazine to chocolate flavor formulations. The addition significantly improved the sensory profile of the chocolate, transforming it from a poor imitation to a rich chocolate flavor .

Case Study 2: Antimicrobial Activity of Pyrazole Derivatives

In a recent investigation, various pyrazole derivatives were synthesized and tested for their antimicrobial properties. Among them, several showed promising results against common bacterial strains, indicating that modifications to the pyrazole structure could enhance biological activity .

Data Summary

| Application Area | Specific Uses | Concentration Range |

|---|---|---|

| Flavoring | Chocolate, cocoa, bakery products | 0.01 - 4 ppm |

| Fragrance | Nutty and chocolate-like aroma | Varies |

| Biological Activity | Antimicrobial potential | Varies |

Mechanism of Action

The mechanism of action of 2-Methoxy-3(or 5)-methylpyrazine involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. For example, it can act as a ligand for certain olfactory receptors, triggering sensory responses. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

2-Ethoxy-3-Methylpyrazine

- Structural Difference : Replacing the methoxy group with ethoxy at the 2-position.

- Sensory Impact : Ethoxy derivatives exhibit nutty, coffee-like, or fruity odors, contrasting with the woody-green attributes of methoxy analogs .

- Occurrence : Less common in natural systems compared to methoxypyrazines, often synthesized for flavor applications.

3-Isopropyl-2-Methoxy-5-Methylpyrazine

- Structural Difference : Additional isopropyl group at the 3-position.

- Sensory Impact: Imparts more complex earthy or herbal notes, as detected in roasted pea protein isolates .

- Thermochemical Stability : Bulkier substituents increase molecular weight and reduce volatility compared to 2-methoxy-3-methylpyrazine .

2,5-Dimethyl-3-Methoxypyrazine

- Structural Difference : Methyl groups at both 2- and 5-positions.

- Sensory Impact : Higher odor potency due to synergistic alkylation and methoxylation, with a burnt or smoky character .

Odor Thresholds and Sensory Profiles

Thermochemical and Reactivity Comparisons

Vaporization Enthalpies

- 2-Methoxy-3-methylpyrazine : ΔHvap ≈ −166.3 kJ·mol⁻¹ (similar to methylpyrazine derivatives) .

- Tetramethylpyrazine : ΔHvap ≈ −149.4 kJ·mol⁻¹, showing reduced volatility due to increased alkylation .

Role in Maillard Reaction and Food Systems

- Methylpyrazine vs. Methoxypyrazine Formation : Methylpyrazine is generated in Maillard reactions under high pH and lysine-rich conditions, while methoxy derivatives require additional enzymatic or oxidative steps .

- Concentration in Foods : 2-Methoxy-3-methylpyrazine dominates in raw vegetables (e.g., asparagus, peas), whereas 2-ethyl-5-methylpyrazine is prevalent in cured meats and fermented products .

Key Research Findings

Biosynthetic Pathways: MPs like 2-methoxy-3-methylpyrazine are formed via PLP-dependent enzymes in plants, whereas non-methoxy pyrazines arise from simpler Maillard or Strecker degradation .

Catalytic Oxidation : Methylpyrazine oxidizes to aldehydes on vanadium-molybdenum catalysts, but methoxy analogs show resistance due to electron-withdrawing methoxy groups .

Pharmaceutical Applications : Derivatives like N-(3-methoxy-5-methylpyrazine-2-yl)-sulphonamides exhibit synergistic antitumor effects in combination therapies .

Biological Activity

Overview

2-Methoxy-3(or 5)-methylpyrazine is a heterocyclic aromatic compound belonging to the class of methoxypyrazines, recognized for its distinct odor and presence in various natural sources, including plants and foods. This compound has garnered attention for its potential biological activities, particularly in the fields of microbiology, agriculture, and food science.

- IUPAC Name : 2-methoxy-3-methylpyrazine or 2-methoxy-5-methylpyrazine

- Molecular Formula : C6H8N2O

- Molecular Weight : 128.14 g/mol

The compound's structure includes a methoxy group and a methyl group on the pyrazine ring, which influences its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 2-Methoxy-3(or 5)-methylpyrazine. For instance, research involving volatile organic compounds (VOCs) produced by Lysobacter capsici AZ78 revealed that certain pyrazine derivatives, including this compound, exhibited significant inhibitory effects on soilborne pathogens such as Phytophthora infestans. The study demonstrated that exposure to synthetic solutions of these compounds resulted in reduced mycelial growth of pathogens, suggesting their potential use in biocontrol applications in agriculture .

Flavor and Aroma Profile

In the food industry, 2-Methoxy-3(or 5)-methylpyrazine contributes to the aroma profile of various foods. It has been noted for imparting a characteristic musty or earthy aroma, which can influence consumer perception and acceptance of food products. Its aroma threshold has been identified at very low concentrations (e.g., 2.1 ng/L in white wine), indicating its potency as an odorant . This characteristic makes it valuable in flavoring applications but also poses challenges in quality control due to its association with "cork taint" in wines.

The biological activity of 2-Methoxy-3(or 5)-methylpyrazine may be attributed to its interaction with specific molecular targets within biological systems. It is believed to act as a ligand for certain olfactory receptors, triggering sensory responses that can influence behavior in both humans and animals. Additionally, its antimicrobial effects may involve disruption of microbial cell membranes or interference with metabolic processes.

Table: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a controlled laboratory study, synthetic solutions of 2-Methoxy-3(or 5)-methylpyrazine were tested against several phytopathogenic microorganisms. The results indicated that at concentrations ranging from 1–10 mg per Petri dish, the compound significantly suppressed pathogen growth compared to controls. This suggests its potential application as a natural pesticide or fungicide in sustainable agriculture practices .

Q & A

Q. How can 2-Methoxy-3(or 5)-methylpyrazine be applied in heterogeneous catalysis?

- Methodological Answer : Modify pyrazine with electron-withdrawing groups (e.g., nitro) and conjugate to graphitic substrates. For ORR:

- Synthesize graphite-conjugated pyrazines (GCPs) via condensation with phenylenediamine derivatives.

- Measure catalytic activity via rotating ring-disk electrode (RRDE) in 0.1 M KOH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.